![molecular formula C17H13N3O2 B6617156 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione CAS No. 1404115-87-2](/img/structure/B6617156.png)
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione, also known as 5-phenyl-2,4-dioxo-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline, is an aromatic heterocyclic compound with a unique structure. It is a derivative of pyrimidine and quinoline and has been studied extensively in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds, including pyrimidines, quinolines, and their derivatives. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been used as a fluorescent probe for the detection of biological molecules and as a fluorescent dye for the imaging of cells and tissues.
Mecanismo De Acción
The mechanism of action of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is not fully understood. However, it is believed to interact with specific enzymes involved in the metabolism of drugs and other xenobiotics. It is thought to act as a competitive inhibitor of these enzymes, which prevents them from binding to their target molecules and thus, inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione have not been extensively studied. However, some studies have reported that it has an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to have an inhibitory effect on the expression of certain genes involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione in laboratory experiments has a number of advantages and limitations. One of the major advantages is its ability to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. This makes it a useful tool for studying the effects of these compounds on biological systems. Additionally, its fluorescent properties make it a useful tool for imaging cells and tissues. However, one of the major limitations of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione are numerous and exciting. One of the most promising future directions is the development of new fluorescent probes for the detection of biological molecules. Additionally, further research into its mechanism of action and its effects on gene expression could lead to new insights into the regulation of cellular processes. Finally, its potential as an inhibitor of enzymes involved in drug metabolism could lead to the development of new therapeutic agents for the treatment of a variety of diseases.
Métodos De Síntesis
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione can be synthesized from a variety of starting materials. The most common method involves the condensation of a substituted pyrimidine or quinoline with an aromatic aldehyde in the presence of an acid catalyst. This reaction results in the formation of a pyrimidine-quinoline hybrid molecule, which can then be oxidized to form the desired compound. Other methods of synthesis have also been reported, including the use of a substituted pyrimidine or quinoline with an aromatic aldehyde, a substituted quinoline or pyrimidine with an aromatic ketone, and the use of a substituted quinoline or pyrimidine with an aromatic nitrile.
Propiedades
IUPAC Name |
5-phenyl-5,10-dihydro-1H-pyrimido[4,5-b]quinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9,13H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMVPYOYIIPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=C2C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

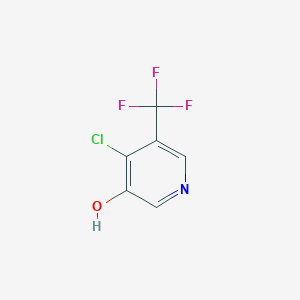
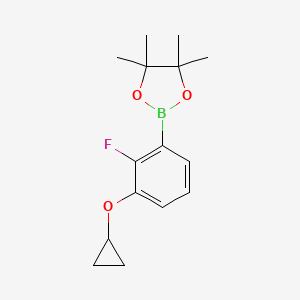
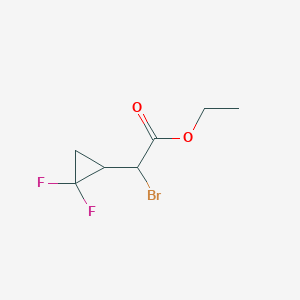
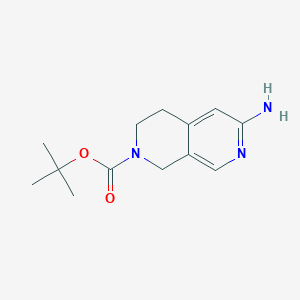
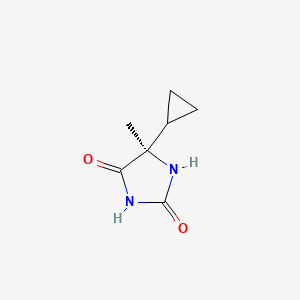
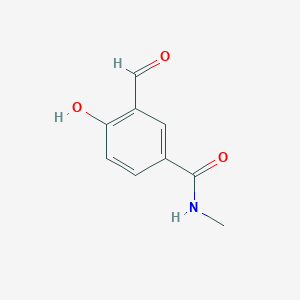
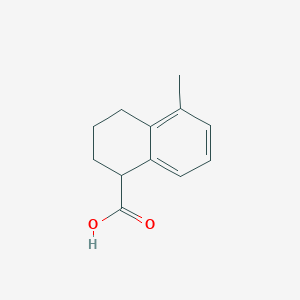

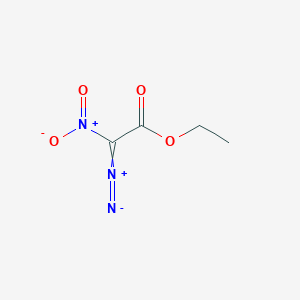
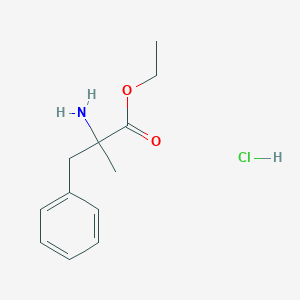
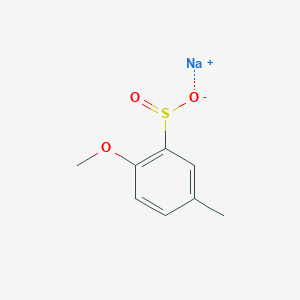
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
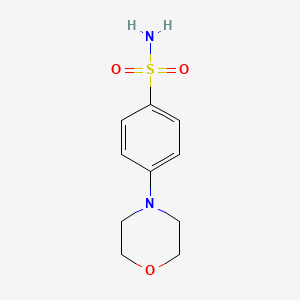
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)